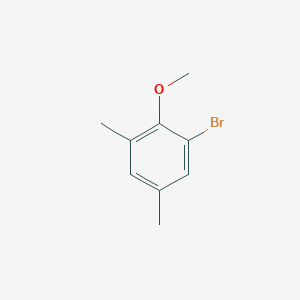![molecular formula C8H9NO2 B1281390 6-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 62052-49-7](/img/structure/B1281390.png)
6-Methylbenzo[d][1,3]dioxol-5-amine
概要
説明
6-Methylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the linear formula C8H9NO3 . It is a solid substance and is used in various scientific research .
Synthesis Analysis
The synthesis of 6-Methylbenzo[d][1,3]dioxol-5-amine and its derivatives has been reported in several studies . For example, one study described the preparation of novel ligands via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde . Another study reported the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite .Physical And Chemical Properties Analysis
6-Methylbenzo[d][1,3]dioxol-5-amine is a solid substance . It has a molecular weight of 151.16 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
Summary of the Application
The compound is used in the development of a sensitive and selective sensor for the detection of lead (Pb 2+). This is significant as lead is a carcinogenic heavy metal ion .
3. Methods of Application or Experimental Procedures A custom-made electrode with small organic molecules of “6-Methylbenzo[d][1,3]dioxol-5-amine” is developed. This electrode is then used as a Trace Metal Ion (TMI) sensor . The sensor is developed via the deposition of a thin layer of the compound on a Glassy Carbon Electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Summary of Results or Outcomes
The sensor developed using “6-Methylbenzo[d][1,3]dioxol-5-amine” was able to detect the presence of lead (Pb 2+) effectively . However, the specific quantitative data or statistical analyses were not provided in the sources.
Safety And Hazards
The safety information for 6-Methylbenzo[d][1,3]dioxol-5-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
6-methyl-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGEPXBHVTBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498520 | |
| Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenzo[d][1,3]dioxol-5-amine | |
CAS RN |
62052-49-7 | |
| Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


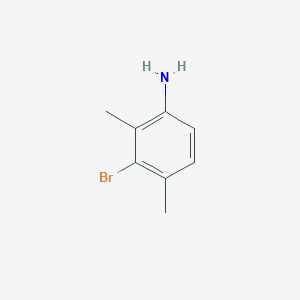

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)

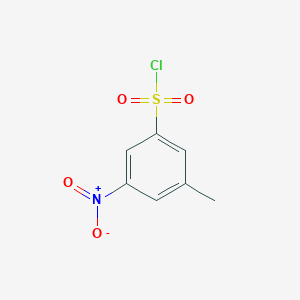

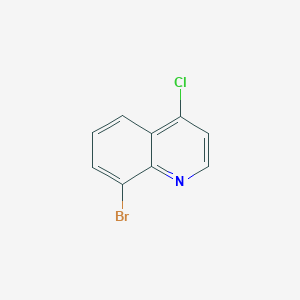
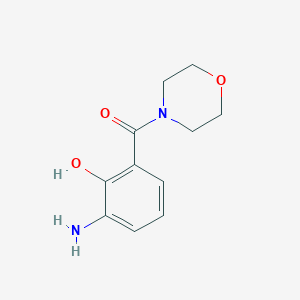
![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)
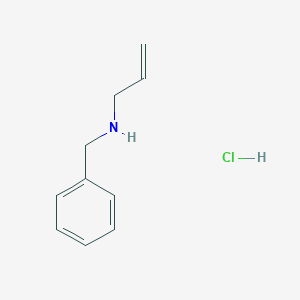
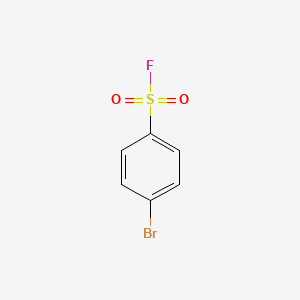
![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)
